ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Overview
Description
Ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a chemically intriguing compound featuring a unique structural framework that encompasses multiple functional groups. These groups contribute to its potential utility in diverse scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic reactions. One potential synthetic route includes:
Step 1: : Formation of 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole via azide-alkyne cycloaddition (CuAAC).
Step 2: : Coupling of the triazole derivative with 3-(ethoxycarbonyl)benzoic acid using a carbodiimide reagent like DCC (dicyclohexylcarbodiimide) to form the ester linkage.
Industrial Production Methods
In an industrial setting, high-throughput synthesis techniques such as continuous flow reactors can be employed to optimize the yield and purity. The reaction conditions including temperature, solvent, and catalyst concentrations are meticulously controlled.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at the triazole moiety.
Reduction: : Reduction reactions might focus on the ester group converting it to a hydroxyl group.
Substitution: : The benzene ring could participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or potassium permanganate.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Various halogens or nitration agents under acidic conditions.
Major Products
Oxidation: : Oxidized triazole derivatives.
Reduction: : Corresponding alcohols or amines.
Substitution: : Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry
Ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is used as an intermediate in the synthesis of complex organic molecules.
Biology
It exhibits potential bioactivity that could be harnessed in the design of enzyme inhibitors or receptor modulators.
Medicine
Research into its pharmacological properties suggests it could be a candidate for therapeutic drugs targeting specific pathways in diseases.
Industry
Its unique structure makes it suitable for use in materials science, particularly in the development of new polymers or coatings.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects
The compound's mechanism of action primarily involves interaction with biological targets via its triazole and fluoro-substituted benzene moieties.
Molecular Targets and Pathways Involved
Enzyme Inhibition: : Triazole rings often inhibit enzymes by binding to the active site.
Receptor Modulation: : Fluorophenyl groups can modulate receptor activity, influencing cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminobenzoate
1-(2-fluorophenyl)-1H-1,2,3-triazole
Ethyl 3-({[5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Highlighting Its Uniqueness
Ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate stands out due to its unique combination of a triazole ring and a fluoro-substituted benzene, imparting distinct physicochemical and biological properties that are less pronounced in its analogs.
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Properties
IUPAC Name |
ethyl 3-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-3-27-19(26)13-7-6-8-14(11-13)21-18(25)17-12(2)24(23-22-17)16-10-5-4-9-15(16)20/h4-11H,3H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQLZUGLJHDQSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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